Product packaging for Adipokinetic hormone, tabanus atratus(Cat. No.:CAS No. 125666-75-3)

Adipokinetic hormone, tabanus atratus

Cat. No.: B163886
CAS No.: 125666-75-3
M. Wt: 931 g/mol
InChI Key: DYARVOBLSMKKFY-FIUAKXNFSA-N
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Description

General Overview of Adipokinetic Hormone (AKH) Structure and Function

Adipokinetic hormones (AKHs) are a family of neuropeptides synthesized and released from the corpora cardiaca, neuroendocrine glands situated behind the insect brain. oup.com Structurally, AKHs are short peptides, typically composed of 8 to 10 amino acids. mdpi.com A key characteristic of this family is a pyroglutamic acid (0>="" n-terminus="" span="" the="">3] They also commonly feature aromatic residues at specific positions, such as phenylalanine at position 4 and tryptophan at position 8. mdpi.comnih.gov)>

The primary and most well-studied function of AKHs is the mobilization of energy reserves from the fat body, which is the insect equivalent of the vertebrate liver and adipose tissue. benthamscience.comnih.gov This process is crucial for fueling energy-intensive activities like flight. benthamscience.com When an insect engages in sustained flight, AKHs are released into the hemolymph (insect blood) and bind to G protein-coupled receptors on fat body cells. benthamscience.comnih.gov This binding triggers a signal transduction cascade that leads to the breakdown of stored triacylglycerols into diacylglycerols, which are then released into the hemolymph to be used as fuel by the flight muscles. benthamscience.comnih.gov

The adipokinetic hormone from Tabanus atratus, designated Taa-AKH, is an octapeptide with the primary structure: 1> span="">3] nih.gov[

Role in Insect Energy Metabolism and Homeostasis

Adipokinetic hormones are central to maintaining energy homeostasis in insects, a process vital for survival and performance. oup.comcabidigitallibrary.org Their role extends beyond simply mobilizing lipids for flight. AKHs are pleiotropic, meaning they have multiple effects on various physiological processes. researchgate.netnih.gov

During periods of high energy demand, such as flight, walking, or swimming, AKH release leads to the activation of catabolic enzymes like triacylglycerol lipase (B570770) and phosphorylase. oup.comresearchgate.net This results in the mobilization of not only lipids but also carbohydrates (in the form of trehalose) and, in some insects, proline. nih.govresearchgate.net Concurrently, anabolic processes like the synthesis of proteins, lipids, and glycogen (B147801) are inhibited to conserve energy. oup.comresearchgate.net

AKHs also play a significant role in managing energy balance during other life stages and under stressful conditions. nih.govcabidigitallibrary.org For instance, they are involved in mobilizing energy substrates required for oocyte growth during reproduction and for the formation of a new cuticle during molting. oup.comresearchgate.net Furthermore, AKH signaling is implicated in the response to nutritional and oxidative stress. nih.gov In Drosophila melanogaster, AKH has been shown to regulate starvation-induced foraging behavior. nih.gov The release of AKH during starvation can induce hyperactivity, which is thought to be associated with an intensified search for food. nih.gov

In the case of Tabanus atratus, a second neuropeptide, Tabanus atratus hypotrehalosemic hormone (Taa-HoTH), was isolated alongside Taa-AKH. nih.govpnas.org While Taa-AKH primarily demonstrates hyperlipemic (lipid-mobilizing) activity, Taa-HoTH exhibits both hyperlipemic and significant hypotrehalosemic (trehalose-lowering) activity. nih.govresearchgate.net

Classification and Peptide Superfamily Relationships (AKH/Red Pigment-Concentrating Hormone (RPCH), Corazonin (B39904), Gonadotropin-Releasing Hormone (GnRH))

The adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family is a major group of insect neuropeptides. mdpi.com This family is part of a larger superfamily of related peptides that includes corazonin (CRZ) and the vertebrate gonadotropin-releasing hormone (GnRH). nih.govoup.com The evolutionary relationship between these peptide signaling systems dates back to a common ancestor of protostomes and deuterostomes. nih.gov

The GnRH/AKH signaling system is closely related to the corazonin (CRZ) signaling pathway, which is known to influence metabolism and stress responses in insects. oup.com It is believed that the GnRH and CRZ signaling systems arose from a gene duplication event in a common ancestor of all bilaterally symmetric animals. oup.comnih.gov

Within the arthropod lineage, the GnRH-like signaling system underwent further duplication, giving rise to the AKH and the AKH/corazonin-related peptide (ACP) signaling systems. oup.comnih.govresearchgate.net This evolutionary history explains the structural similarities and, in some cases, the overlapping functions of these peptides. nih.gov The discovery that the ligand for a GnRH-type receptor in Drosophila melanogaster is, in fact, an adipokinetic hormone provided strong evidence for the ancient origins of this signaling system. nih.gov

Therefore, Taa-AKH is classified within the AKH/RPCH family, which itself is a branch of the larger GnRH superfamily of peptides. This places it in a direct evolutionary line with vertebrate GnRH, highlighting the deep conservation of hormonal signaling pathways across the animal kingdom.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H62N10O11 B163886 Adipokinetic hormone, tabanus atratus CAS No. 125666-75-3

Properties

CAS No.

125666-75-3

Molecular Formula

C46H62N10O11

Molecular Weight

931 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C46H62N10O11/c1-24(2)19-33(52-41(62)31-16-17-36(59)50-31)42(63)54-38(25(3)57)45(66)53-34(20-27-11-6-5-7-12-27)43(64)55-39(26(4)58)46(67)56-18-10-15-35(56)44(65)49-23-37(60)51-32(40(47)61)21-28-22-48-30-14-9-8-13-29(28)30/h5-9,11-14,22,24-26,31-35,38-39,48,57-58H,10,15-21,23H2,1-4H3,(H2,47,61)(H,49,65)(H,50,59)(H,51,60)(H,52,62)(H,53,66)(H,54,63)(H,55,64)/t25-,26-,31+,32+,33+,34+,35+,38+,39+/m1/s1

InChI Key

DYARVOBLSMKKFY-FIUAKXNFSA-N

SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5

Other CAS No.

125666-75-3

sequence

XLTFTPGW

Synonyms

adipokinetic hormone, Tabanus atratus
pGlu-Leu-Thr-Phe-Thr-Pro-Gly-Trp-NH2
Taa-AKH
Tabanus atratus adipokinetic hormone

Origin of Product

United States

Discovery and Structural Elucidation of Tabanus Atratus Adipokinetic Hormone Taa Akh

Historical Context of Taa-AKH Identification

The journey to identify and characterize the adipokinetic hormone in Tabanus atratus is rooted in the broader scientific endeavor to understand the neuroendocrine control of insect metabolism. The corpora cardiaca, a pair of neurosecretory glands located behind the brain, were recognized early on as a primary site for the production and release of neurohormones that regulate energy balance. Initial investigations into various insect species laid the groundwork for isolating and identifying specific peptides responsible for hyperlipemic (lipid-mobilizing) and hyperglycemic (carbohydrate-mobilizing) effects. The pursuit of these hormones in Diptera, the order to which horse flies belong, led researchers to investigate the potent flight capabilities of Tabanus atratus and the underlying hormonal mechanisms supporting such energy-intensive activity.

Isolation from Corpora Cardiaca of Tabanus atratus

The primary source for the isolation of Taa-AKH is the corpora cardiaca of the horse fly, Tabanus atratus. These neuroendocrine glands serve as the synthesis and storage site for a variety of neuropeptides. The isolation process involves the meticulous dissection of the corpora cardiaca from a significant number of horse flies. Following extraction of the glandular material, a series of chromatographic techniques, most notably high-performance liquid chromatography (HPLC), are employed to separate the complex mixture of peptides. The fractions are then assayed for biological activity, specifically their ability to elevate lipid levels in a test insect, to guide the purification of the active hormone. This painstaking process ultimately yields a purified sample of the neuropeptide for structural analysis.

Primary Structure Determination of Taa-AKH and Related Peptides

The determination of the precise amino acid sequence is a critical step in understanding the function of a neuropeptide. For Taa-AKH and its related peptides, a combination of protein sequencing and mass spectrometry techniques was employed.

Identified Octapeptide Sequence of Taa-AKH (pGlu-Leu-Thr-Phe-Thr-Pro-Gly-Trp-NH2)

Through rigorous analysis, the primary structure of Taa-AKH was determined to be an octapeptide with the sequence pGlu-Leu-Thr-Phe-Thr-Pro-Gly-Trp-NH2 nih.gov. The "pGlu" at the N-terminus represents pyroglutamic acid, a modified form of glutamic acid, and the "NH2" at the C-terminus indicates that the terminal carboxyl group is amidated. These terminal modifications are characteristic features of many neuropeptides, including those in the AKH family.

Identification of Tabanus atratus Hypotrehalosemic Hormone (Taa-HoTH) Decapeptide (pGlu-Leu-Thr-Phe-Thr-Pro-Gly-Trp-Gly-Tyr-NH2)

During the isolation and sequencing of Taa-AKH, a second, related peptide was also identified from the corpora cardiaca of Tabanus atratus. This decapeptide, named Tabanus atratus hypotrehalosemic hormone (Taa-HoTH), shares the first eight amino acids with Taa-AKH and is extended by a glycine and a tyrosine residue at the C-terminus nih.gov. Its sequence is pGlu-Leu-Thr-Phe-Thr-Pro-Gly-Trp-Gly-Tyr-NH2 nih.gov.

Peptide NameAbbreviationSequenceLength
Tabanus atratus Adipokinetic HormoneTaa-AKHpGlu-Leu-Thr-Phe-Thr-Pro-Gly-Trp-NH28 Amino Acids
Tabanus atratus Hypotrehalosemic HormoneTaa-HoTHpGlu-Leu-Thr-Phe-Thr-Pro-Gly-Trp-Gly-Tyr-NH210 Amino Acids

Characteristic Structural Features of Mature AKH Peptides (N-terminal pyroglutamate, C-terminal carboxyamide, aromatic amino acid positions)

The structures of Taa-AKH and Taa-HoTH exemplify the conserved features typical of the broader adipokinetic hormone family of peptides. These characteristics are crucial for their biological activity and stability.

N-terminal Pyroglutamate (pGlu): The presence of a pyroglutamyl residue at the N-terminus is a hallmark of AKH peptides. This modification, formed by the cyclization of an N-terminal glutamine or glutamate residue, protects the peptide from degradation by aminopeptidases, thereby increasing its half-life in the hemolymph.

C-terminal Carboxyamide (-NH2): The amidation of the C-terminus is another common feature that enhances the stability of the peptide by making it resistant to carboxypeptidases.

Aromatic Amino Acid Positions: AKH family members typically possess aromatic amino acids at specific positions, which are important for receptor binding and biological activity. In Taa-AKH and Taa-HoTH, phenylalanine is found at position 4 and tryptophan at position 8. These residues are highly conserved across the AKH family.

Analysis of Reported Sequence Variations and Discrepancies in Taa-AKH

A review of the scientific literature indicates a consistent reporting of the primary structure of Taa-AKH as the octapeptide pGlu-Leu-Thr-Phe-Thr-Pro-Gly-Trp-NH2. To date, there are no significant reported variations or discrepancies in the amino acid sequence of this specific hormone from Tabanus atratus. The initial structural elucidation has been corroborated by subsequent studies and is the accepted sequence for this neuropeptide.

Methodologies for Peptide Structural Characterization

The structural characterization of Taa-AKH involved a multi-step process, beginning with the isolation of the neuropeptide from the corpora cardiaca of horse flies, followed by purification and sequencing. nih.govnih.gov The definitive primary structure was established using a combination of automated Edman degradation and fast atom bombardment mass spectrometry, with high-performance liquid chromatography playing a critical role in purification and verification. pnas.orgnih.gov

Automated gas-phase Edman degradation was a primary technique used to determine the amino acid sequence of Taa-AKH. nih.gov This method sequentially removes one amino acid residue at a time from the N-terminus of a peptide. wikipedia.orgehu.eus The process involves a cyclical reaction:

Coupling: The uncharged N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl-peptide derivative. wikipedia.orgfujifilm.com

Cleavage: Under acidic conditions using trifluoroacetic acid, the N-terminal residue is cleaved from the peptide chain as an anilinothiazolinone (ATZ) derivative. ehu.eusfujifilm.com

Conversion: The unstable ATZ-amino acid is then converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative. wikipedia.orgfujifilm.com

Identification: This PTH-amino acid is identified using chromatography, typically HPLC. ehu.eus

A significant challenge in sequencing Taa-AKH was its blocked N-terminus, where the terminal glutamine is cyclized into pyroglutamic acid (4] Standard Edman degradation cannot proceed on a peptide with a modified N-terminus. wikipedia.org To overcome this, the Taa-AKH peptide was first treated with the enzyme pyroglutamate aminopeptidase. This enzyme specifically cleaves the pyroglutamyl residue, exposing the adjacent leucine residue as a new, free N-terminus, thereby allowing the automated sequencing process to begin. nih.gov The subsequent peptide fragment was then sequenced using a model 470A peptide sequencer. pnas.org).[

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was employed to confirm the amino acid sequence of Taa-AKH and to determine its molecular weight. pnas.orgnih.gov FAB-MS is a soft ionization technique used for analyzing non-volatile and thermally unstable molecules like peptides. wikipedia.orgcreative-proteomics.com In this method, the sample is mixed with a non-volatile liquid matrix (such as glycerol or thioglycerol) and bombarded with a high-energy beam of neutral atoms, typically Xenon (Xe) or Argon (Ar). wikipedia.orgcreative-proteomics.com This bombardment causes the desorption and ionization of sample molecules, primarily producing intact protonated molecules ([M+H]+). wikipedia.org

Table 1: FAB-MS Data for Taa-AKH
ParameterValue
Calculated Monoisotopic Mass (MH+)931.47 Da
Experimentally Determined Mass (MH+)931.42 Da pnas.org

The close agreement between the calculated and experimentally observed mass confirmed the peptide's composition as pGlu-Leu-Thr-Phe-Thr-Pro-Gly-Trp-NH2. pnas.org

High-Performance Liquid Chromatography (HPLC) was an indispensable tool throughout the discovery and structural elucidation process of Taa-AKH. Its primary applications were the purification of the native peptide from the crude extract of corpora cardiaca and the verification of the identity between the natural and chemically synthesized hormones. pnas.org

Reversed-phase HPLC (RP-HPLC) was the specific mode used. This technique separates molecules based on their hydrophobicity. In the case of Taa-AKH, a sequence of two reversed-phase HPLC steps was used to purify the crude, deprotected peptides. pnas.org For instance, after an initial purification step, the fractions containing Taa-AKH were collected and re-chromatographed under different conditions to achieve final purification. pnas.org

Furthermore, after the chemical synthesis of the proposed Taa-AKH structure, RP-HPLC was used to compare the retention time of the synthetic peptide with that of the natural, purified peptide. The natural and synthetic peptides were found to have identical chromatographic properties, providing strong evidence that the synthesized structure was indeed the correct structure of the native hormone. nih.gov

Physiological Actions and Metabolic Regulation by Taa Akh in Tabanus Atratus

Induction of Lipid Mobilization (Hyperlipemic Effects) in Tabanus atratus

The principal and most pronounced metabolic effect of Taa-AKH is the mobilization of lipids from the fat body into the hemolymph, a function known as a hyperlipemic effect. nih.gov This process is critical for providing energy substrates, primarily in the form of diacylglycerols, to power activities such as flight. mdpi.com

Research has demonstrated that both neuropeptides isolated from Tabanus atratus, Taa-AKH (the octapeptide) and Taa-HoTH (the decapeptide), exhibit hyperlipemic activity. nih.govpnas.org When tested in other dipteran species, such as the face fly (Musca autumnalis), synthetic Taa-AKH induced a significant increase in hemolymph lipid levels. pnas.org This is consistent with the canonical function of AKHs across many insect orders, where they act as the primary signal to switch from carbohydrate-based metabolism to lipid oxidation during sustained flight. nih.gov The release of AKH from the corpora cardiaca stimulates triacylglycerol lipase (B570770) in the fat body, leading to the breakdown of stored triacylglycerols and the subsequent release of diacylglycerols into the hemolymph for transport to flight muscles. mdpi.comnih.gov

In an intact Tabanus atratus model, the decapeptide (Taa-HoTH) was shown to induce a significant hyperlipemic response. nih.gov While direct comparative data on the potency of the octapeptide (Taa-AKH) within Tabanus atratus itself is limited, its demonstrated hyperlipemic activity in heterologous bioassays confirms its role in lipid mobilization. nih.govpnas.org

Table 1: Metabolic Effects of Neuropeptides from Tabanus atratus

Peptide Structure Primary Metabolic Action
Taa-AKH pGlu-Leu-Thr-Phe-Thr-Pro-Gly-Trp-NH₂ Hyperlipemic nih.gov

| Taa-HoTH | pGlu-Leu-Thr-Phe-Thr-Pro-Gly-Trp-Gly-Tyr-NH₂ | Hyperlipemic & Hypotrehalosemic nih.govnih.gov |

Note: pGlu denotes pyroglutamic acid.

Effects on Carbohydrate Metabolism (Hyperglycemic and Hypotrehalosemic Responses)

The influence of the AKH system on carbohydrate metabolism in Tabanus atratus is more complex than its effect on lipids. While many insect AKHs induce a hyperglycemic (or hypertrehalosemic) response by stimulating the breakdown of fat body glycogen (B147801), the peptides in Tabanus show divergent actions. mdpi.comnih.gov

Studies have shown that the Taa-AKH octapeptide elicits only a weak hyperglycemic response in T. atratus. nih.gov In contrast, the co-occurring decapeptide, Taa-HoTH, produces a significant hyperglycemic effect in the same species. nih.gov Interestingly, Taa-HoTH was also found to have a significant hypotrehalosemic (trehalose-lowering) effect when assayed in the face fly, a seemingly contradictory result that highlights the species-specific nature of hormone function. nih.govpnas.org The primary structure of these two peptides is identical for the first eight amino acids, but the two additional C-terminal residues in Taa-HoTH dramatically alter its activity profile regarding carbohydrate regulation. nih.gov

This functional division suggests a nuanced regulatory system in Tabanus atratus, where lipid mobilization can be initiated by Taa-AKH with minimal impact on blood sugar, while Taa-HoTH can be released to prompt a more robust mobilization of both lipid and carbohydrate reserves. nih.gov

Comparative Analysis of Metabolic Responses in Tabanus atratus Versus Other Dipteran Species

The metabolic responses elicited by AKHs in Tabanus atratus show both similarities and notable differences when compared to other species within the order Diptera.

Tabanus atratus : Possesses two AKH forms, an octapeptide (Taa-AKH) and a decapeptide (Taa-HoTH). The decapeptide induces strong hyperlipemic and hyperglycemic responses, while the octapeptide is primarily hyperlipemic with only a weak hyperglycemic effect. nih.gov

Higher Diptera (e.g., Blow fly, Fruit fly) : Species like the blow fly (Phormia terraenovae) and the fruit fly (Drosophila melanogaster) typically have a single octapeptide AKH. nih.gov In the blow fly, this hormone prompts a potent hypertrehalosemic (sugar-mobilizing) effect but does not affect lipid levels, a direct contrast to the primary action of Taa-AKH. nih.gov

Mosquitoes (e.g., Anopheles gambiae) : Like Tabanus, mosquitoes also possess two forms of AKH, an octapeptide and a decapeptide. In Anopheles, the octapeptide increases hemolymph carbohydrates and reduces glycogen stores without affecting lipids. The function of the decapeptide in mosquitoes remains unknown. nih.gov

This comparative analysis reveals that while the general function of AKH in energy mobilization is conserved, the specific substrate mobilized (lipids vs. carbohydrates) and the hormonal structure can vary significantly even within the same insect order. The Tabanus system, with its division of labor between two distinct peptides, represents a different evolutionary strategy compared to the single-hormone system seen in flies like Drosophila. nih.gov

Table 2: Comparison of AKH Responses in Select Dipteran Species

Species Hormone(s) Primary Metabolic Response Reference
Tabanus atratus (Horse fly) Taa-AKH (octapeptide)Taa-HoTH (decapeptide) Hyperlipemic (strong)Hyperglycemic (weak) nih.gov
Phormia terraenovae (Blow fly) Phote-HrTH (octapeptide) Hypertrehalosemic (strong)No lipid mobilization nih.gov
Anopheles gambiae (Mosquito) Anoga-HrTH (octapeptide)Anoga-AKH-II (decapeptide) Hypertrehalosemic (strong)No lipid mobilization nih.gov

| Drosophila melanogaster (Fruit fly) | Drome-HrTH (octapeptide) | Hypertrehalosemic | nih.gov |

Broader Roles in Insect Physiological Processes (e.g., Stress Adaptation, Defense Responses)

Beyond their primary role in mobilizing energy for locomotion, AKHs are recognized as pleiotropic hormones involved in a wide array of physiological processes, including responses to environmental stress. cabidigitallibrary.orgnih.gov While research specific to Taa-AKH's role in these broader functions is limited, the conserved nature of the AKH signaling system allows for well-founded inferences based on studies in other insects.

Stress Adaptation : AKH signaling is integral to managing homeostasis under stressful conditions. cabidigitallibrary.org During periods of starvation, AKH is released to mobilize stored energy reserves, a critical survival mechanism. nih.gov Furthermore, studies in insects like Drosophila have linked AKH to resistance against oxidative stress. nih.govsdbonline.org The hormone helps regulate the metabolic response to cellular damage caused by reactive oxygen species, which can be generated during strenuous activity or exposure to toxins. nih.gov

Immune and Defense Responses : Emerging evidence suggests a connection between AKH and the insect immune system. As energy mobilization is crucial for mounting an effective immune response, AKH is considered a key mediator in allocating metabolic resources toward fighting pathogens. cabidigitallibrary.orgresearchgate.net By ensuring a steady supply of energy, AKH signaling can support energetically costly immune processes like phagocytosis and the synthesis of antimicrobial peptides. cabidigitallibrary.org

In essence, the AKH system acts as a master regulator of the organism's energy budget, shifting resources away from anabolic processes (like growth and reproduction) and towards immediate catabolic needs, whether for flight, starvation survival, or defense. researchgate.netnih.gov

Biosynthesis, Localization, and Secretion Mechanisms of Taa Akh

Cellular Localization of Taa-AKH Production and Storage

The corpora cardiaca (CC) are a pair of neurohemal organs located behind the brain, and they serve as the principal site for the production, storage, and release of adipokinetic hormones in insects, including Tabanus atratus. nih.govnih.govresearchgate.netfao.org In many insect species, the corpora cardiaca are composed of intrinsic neurosecretory cells that synthesize and secrete hormones, as well as axons from neurosecretory cells in the brain that terminate in the CC for hormone release into the hemolymph. fao.orgnih.gov

Research has definitively identified the corpora cardiaca as the source of Taa-AKH. nih.govnih.govresearchgate.net The primary structure of Taa-AKH was determined from extracts of these glands, confirming their role as the site of synthesis and storage. nih.govnih.govresearchgate.net This hormone is released from the corpora cardiaca into the hemolymph, where it travels to its target tissues, primarily the fat body, to stimulate the release of diglycerides. nih.gov

Table 1: Key Characteristics of Corpora Cardiaca in Relation to Taa-AKH

FeatureDescription
Function Primary neurosecretory organ for Taa-AKH
Role Synthesis, storage, and release of Taa-AKH
Location Posterior to the brain
Output Releases Taa-AKH into the hemolymph

While the corpora cardiaca are the primary centers for Taa-AKH production and release, in many insects, AKH-like immunoreactivity has also been detected in neurons within the central nervous system (CNS). This suggests that besides its hormonal role, AKH may also function as a neurotransmitter or neuromodulator. However, specific studies identifying Taa-AKH immunoreactive neurons in the central nervous system of Tabanus atratus are not extensively documented in the current scientific literature.

In other dipteran species, such as Drosophila melanogaster, neurons expressing AKH have been well-characterized, indicating potential for similar neuronal networks in Tabanus atratus. Further immunohistochemical studies are required to map the precise distribution of Taa-AKH-producing neurons in the brain and other parts of the CNS of the horse fly.

Regulatory Pathways Governing Taa-AKH Release from Corpora Cardiaca

The release of adipokinetic hormones from the corpora cardiaca is a complex process regulated by a variety of internal and external signals to meet the energetic demands of the insect. While specific regulatory pathways for Taa-AKH release have not been fully elucidated, research in other insects, particularly other flies and locusts, provides a framework for the likely mechanisms. nih.govnih.govnih.govnih.gov

In other insects, the release of AKH is stimulated by various factors, including other neuropeptides and biogenic amines. For instance, octopamine (B1677172) is a well-known positive regulator of AKH release in several insect species. nih.gov The release is often triggered by energy-demanding activities like flight, which necessitates the mobilization of stored energy reserves. nih.gov

The signal transduction pathways within the corpora cardiaca cells that lead to AKH release typically involve changes in intracellular calcium concentrations and cyclic AMP (cAMP) levels. nih.gov Upon stimulation, an influx of extracellular calcium and the release of calcium from internal stores trigger the exocytosis of AKH-containing secretory granules. nih.gov In some insects, the activation of G-protein coupled receptors by stimulatory neuropeptides leads to the activation of phospholipase C or adenylate cyclase, initiating these downstream signaling cascades. nih.gov

Table 2: Potential Regulators of AKH Release Based on Studies in Other Insects

Regulatory FactorTypePredicted Effect on Taa-AKH Release
Octopamine Biogenic AmineStimulatory
Crustacean Cardioactive Peptide (CCAP) NeuropeptideStimulatory
Tachykinins NeuropeptideStimulatory
FMRFamide-related peptides NeuropeptideInhibitory

Potential Neural Control and Feedback Mechanisms in AKH Secretion

The secretion of AKH is under intricate neural control, involving both stimulatory and inhibitory inputs to the corpora cardiaca. nih.gov These inputs originate from various parts of the central nervous system and integrate information about the insect's physiological state, including nutritional status and activity levels. nih.govsdbonline.org

Furthermore, feedback mechanisms are likely in place to regulate Taa-AKH levels. In other insects, there is evidence for negative feedback, where high levels of circulating AKH can inhibit its own secretion from the corpora cardiaca. sdbonline.org This helps to maintain homeostasis and prevent excessive mobilization of energy reserves. Additionally, the metabolic products that are released in response to AKH, such as lipids, may also participate in feedback loops to modulate AKH secretion.

While the specific neural circuits and feedback loops controlling Taa-AKH release in Tabanus atratus remain to be fully characterized, the general principles of neuroendocrine regulation observed in other insects provide a solid foundation for future research in this area.

Adipokinetic Hormone Receptors Akhrs and Signaling in Insect Systems Relevant to Tabanus Atratus

Molecular Identification and Classification of Insect AKHRs

Adipokinetic hormone receptors (AKHRs) are crucial components of the insect endocrine system, responsible for mediating the effects of adipokinetic hormones (AKHs). These receptors belong to the G protein-coupled receptor (GPCR) superfamily, a large and diverse group of transmembrane proteins involved in signal transduction. The first molecular identification of insect AKHRs was achieved in the fruit fly, Drosophila melanogaster, and the silkworm, Bombyx mori. nih.govnih.gov This breakthrough paved the way for the identification and characterization of AKHRs in a wide range of insect species.

AKHRs are classified as rhodopsin-like GPCRs. semanticscholar.org The identification of these receptors is typically accomplished through molecular cloning techniques, often starting with sequence information from related species or by searching genomic databases for sequences with homology to known GPCRs. nih.govnih.gov For instance, the AKHR of Drosophila melanogaster was identified by searching a genomic database for GPCRs and then functionally expressing the candidate receptor in cultured cells to confirm its activation by AKH. nih.govnih.gov Similarly, the AKHR of the yellow fever mosquito, Aedes aegypti, was identified using its primary sequence from Genbank. nih.gov Phylogenetic analyses of AKHR amino acid sequences from various insect species, including those from the orders Diptera (to which Tabanus atratus belongs), Lepidoptera, and Hymenoptera, have revealed evolutionary relationships and have helped to classify these receptors. researchgate.net These analyses typically show that AKHRs from more closely related insect species cluster together, reflecting their evolutionary history. researchgate.net While a specific AKHR for Tabanus atratus has not been explicitly detailed in the provided search results, the general principles of AKHR identification and classification in other dipterans like Drosophila and Aedes provide a strong framework for understanding its likely characteristics. nih.govnih.govresearchgate.net

Table 1: Examples of Insect Species with Identified Adipokinetic Hormone Receptors

OrderFamilySpeciesCommon NameGenBank Accession No. (Example)
DipteraDrosophilidaeDrosophila melanogasterFruit FlyNP_477387.1
DipteraCulicidaeAedes aegyptiYellow Fever MosquitoCAY77164.1
LepidopteraBombycidaeBombyx moriSilkwormNP_001037049.1
HymenopteraApidaeApis melliferaHoney BeeNP_001035354.1
ColeopteraTenebrionidaeTribolium castaneumRed Flour BeetleNP_001076809.1
OrthopteraAcrididaeLocusta migratoriaMigratory LocustANW09575.1
HemipteraAphididaeAcyrthosiphon pisumPea AphidNot specified

This table is for illustrative purposes and includes examples of insect species where AKHRs have been identified and studied. The GenBank accession numbers are examples and may not be the only ones available for a given species.

Structural and Evolutionary Homology of AKHRs to Vertebrate GnRH Receptors

A significant finding in the study of insect endocrinology is the structural and evolutionary relationship between insect adipokinetic hormone receptors (AKHRs) and vertebrate gonadotropin-releasing hormone (GnRH) receptors. nih.govnih.gov Both AKHRs and GnRH receptors belong to the same superfamily of G protein-coupled receptors and share a common evolutionary ancestor. nih.gov This homology is evident in their primary amino acid sequences and predicted three-dimensional structures. nih.govnih.gov

Phylogenetic analyses have consistently shown that AKHRs and GnRH receptors cluster together, indicating a closer evolutionary relationship to each other than to many other GPCR subfamilies. nih.govnih.gov The GnRH system is central to the control of reproduction in vertebrates, with GnRH stimulating the release of gonadotropins from the pituitary gland. nih.gov The evolutionary history of the GnRH receptor family in vertebrates is complex, involving gene duplications and losses that have led to different receptor subtypes with specialized functions. nih.govnih.gov It is believed that the genes for AKH/AKHR and GnRH/GnRH receptor systems arose from a common ancestral gene through gene duplication events early in animal evolution. nih.gov

The structural conservation between these receptor families suggests that they may share similar mechanisms of ligand binding and signal transduction. Aligned open reading frames of AKHRs reveal seven highly conserved transmembrane regions, which is a characteristic feature of GPCRs, including GnRH receptors. semanticscholar.org This structural similarity has practical implications for research, as models of insect AKHRs can be constructed based on the known structures of vertebrate GnRH receptors or other related GPCRs. nih.gov

Functional Analogies Between AKHRs and Mammalian Glucagon (B607659) Receptors

While structurally related to GnRH receptors, the functional role of the adipokinetic hormone (AKH) system in insects is remarkably analogous to the function of the glucagon system in mammals. nih.govresearchgate.net AKH is often referred to as the insect equivalent of glucagon. sdbonline.org Both hormones play a critical role in energy homeostasis by mobilizing stored energy reserves in response to increased energy demand or periods of starvation. nih.govresearchgate.net

In insects, AKH is released from the corpora cardiaca and acts on the fat body, the primary metabolic organ, to stimulate the breakdown of glycogen (B147801) and triacylglycerols. uniprot.org This leads to an increase in the levels of trehalose (B1683222) (the main blood sugar in insects) and diacylglycerols in the hemolymph, which are then transported to flight muscles and other tissues as fuel. nih.govuniprot.org Similarly, in mammals, glucagon is secreted by the alpha cells of the pancreas and acts on the liver to stimulate glycogenolysis and gluconeogenesis, thereby raising blood glucose levels. researchgate.netmdpi.com

The receptors for these hormones, AKHRs and glucagon receptors, mediate these metabolic effects. sdbonline.orgmdpi.com Both are G protein-coupled receptors that, upon ligand binding, activate intracellular signaling pathways leading to the mobilization of energy stores. sdbonline.orgmdpi.com The functional similarities extend to the cellular mechanisms controlling the secretion of AKH and glucagon, with both processes being influenced by nutrient availability and regulated by similar ion channels. researchgate.net This parallel evolution highlights the fundamental importance of maintaining energy balance across diverse animal lineages.

Tissue Distribution and Expression Profiles of AKHRs (e.g., Fat Body Expression)

The physiological function of adipokinetic hormone (AKH) in mobilizing energy reserves is directly reflected in the tissue distribution of its receptors (AKHRs). nih.gov Consistent with its primary role in regulating metabolism, the highest expression of AKHRs is typically found in the fat body of insects. semanticscholar.orgnih.govsdbonline.org The fat body is the principal site of energy storage and metabolism in insects, analogous to the liver and adipose tissue in vertebrates.

The expression of AKHRs in the fat body allows for the direct action of AKH in stimulating the breakdown of glycogen and lipids. nih.gov This has been demonstrated in numerous insect species where transcripts for AKHRs are predominantly detected in fat body tissue. nih.gov For example, in the yellow fever mosquito, Aedes aegypti, AKHR transcripts are predominantly found in the fat body. nih.gov

While the fat body is the primary site of AKHR expression, these receptors can also be found in other tissues, suggesting additional roles for AKH beyond energy mobilization. For instance, in Drosophila melanogaster, AKHRs are also expressed in a small number of octopaminergic neurons in the brain. sdbonline.org These neurons are involved in modulating behaviors such as food-seeking and are responsive to starvation, indicating a role for AKH in regulating feeding behavior. sdbonline.org The specific tissue distribution of AKHRs can vary between insect species, reflecting adaptations to their unique physiology and life histories. However, the consistent and high expression in the fat body underscores the central role of the AKH/AKHR system in metabolic regulation.

Intracellular Signaling Cascades Mediated by AKHR Activation (e.g., G-protein coupled pathways, cAMP, Ca2+ signaling)

Upon binding of adipokinetic hormone (AKH) to its receptor (AKHR), a cascade of intracellular signaling events is initiated, ultimately leading to the physiological response of energy mobilization. sdbonline.org As G protein-coupled receptors (GPCRs), AKHRs transduce the extracellular signal of AKH binding into an intracellular response through the activation of heterotrimeric G proteins. sdbonline.org

The activation of AKHRs is known to stimulate at least two major second messenger pathways: the cyclic AMP (cAMP) pathway and the calcium (Ca2+) signaling pathway. sdbonline.org In the cAMP pathway, the activated G protein stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. youtube.comyoutube.com The increased intracellular concentration of cAMP then activates protein kinase A (PKA), which phosphorylates and activates key enzymes involved in glycogen and lipid metabolism, such as glycogen phosphorylase and triacylglycerol lipase (B570770). nih.govyoutube.com

In addition to the cAMP pathway, AKHR activation can also lead to an increase in intracellular calcium levels ([Ca2+]i). sdbonline.org This can occur through the activation of a different class of G proteins that stimulate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The rise in intracellular calcium can then activate various downstream effectors, including calcium-dependent protein kinases, to further modulate metabolic processes. sdbonline.org The interplay between the cAMP and Ca2+ signaling pathways allows for a fine-tuned and robust response to AKH, ensuring efficient energy mobilization when required.

Ligand-Receptor Binding Interactions and Specificity of Taa-AKH with AKHRs

The interaction between an adipokinetic hormone (AKH) and its receptor (AKHR) is a highly specific process that determines the physiological response. The specificity of this interaction is dictated by the three-dimensional structures of both the ligand and the receptor's binding pocket. While specific studies on the binding of Tabanus atratus AKH (Taa-AKH) to its receptor are not detailed in the provided search results, research on other insect AKH systems provides valuable insights into the principles of ligand-receptor binding.

Structure-activity relationship (SAR) studies, where the structure of the AKH peptide is systematically modified and the effect on receptor activation is measured, have been conducted for several insect species. These studies have revealed that the length of the peptide chain and the identity of specific amino acid residues are crucial for receptor binding and activation. For example, in the mosquito Aedes aegypti, the chain length of the adipokinetic hormone/corazonin-related peptide (ACP) was found to be critical for receptor activation. nih.gov

The binding of the ligand to the receptor involves a series of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the amino acid residues of the receptor and the peptide ligand. frontiersin.org The N- and C-terminal regions of the AKH peptide are often critical for receptor recognition and activation. The specificity of the Taa-AKH for its cognate receptor in Tabanus atratus would be determined by the unique combination of these interactions, ensuring that only Taa-AKH or closely related peptides can effectively activate the receptor and trigger the downstream signaling cascade.

Computational Approaches for AKHR Characterization and Ligand Binding Site Prediction

In the absence of experimentally determined three-dimensional structures for most adipokinetic hormone receptors (AKHRs), computational approaches have become invaluable tools for their characterization and for predicting ligand binding sites. nih.govnih.gov These methods utilize the primary amino acid sequence of the receptor to build theoretical 3D models and to simulate the interaction with its ligand. nih.govunomaha.edu

One common approach is homology modeling, where a 3D model of the AKHR is constructed based on the known crystal structure of a related protein, such as a vertebrate G protein-coupled receptor (GPCR) like the β2-adrenergic receptor or a GnRH receptor. nih.gov For instance, the 3D models of the AKHR from Aedes aegypti were constructed using the NMR structure of the active β2-adrenergic receptor as a template. nih.gov

Once a 3D model of the receptor is generated, various computational techniques can be used to predict the ligand binding site. These methods can be broadly categorized as geometry-based, energy-based, and template-based. unomaha.edunih.gov Geometry-based methods identify pockets or cavities on the protein surface that are large enough to accommodate a ligand. nih.gov Energy-based methods, such as computational solvent mapping, use molecular probes to identify "hot spots" on the protein surface that have favorable binding energies. unomaha.edu Template-based methods predict binding sites by aligning the target receptor with a structurally similar protein that has a known ligand-bound structure. nih.gov

Molecular dynamics (MD) simulations can then be used to refine the receptor model and to simulate the dynamic process of ligand binding. frontiersin.org These simulations can provide insights into the specific amino acid residues that are critical for ligand interaction and can help to understand the conformational changes that occur in the receptor upon activation. nih.gov Such computational studies are instrumental in guiding future experimental work, such as site-directed mutagenesis, to validate the predicted binding sites and to further elucidate the molecular basis of AKHR function. nih.gov

Comparative and Evolutionary Endocrinology of Adipokinetic Hormones in Diptera

Phylogenetic Analysis of AKH Sequences Across Insect Orders, with Emphasis on Diptera

Adipokinetic hormones (AKHs) are a family of neuropeptides crucial for regulating energy metabolism in insects. researchgate.net Phylogenetic analyses of AKH precursor sequences have shed light on their evolutionary relationships across different insect orders, with a particular focus on Diptera (true flies). These studies suggest that the diversity of AKH peptides observed today arose from a series of gene duplication events and subsequent point mutations.

Within the order Diptera, a hypothetical evolutionary pathway for AKH peptides has been proposed, with Glomo-AKH considered as a potential ancestral peptide. researchgate.netnih.gov From this ancestral form, it is hypothesized that all other known dipteran AKHs have evolved through single-base substitutions in the encoding gene sequence. researchgate.netnih.gov For instance, the transition from Glomo-AKH to the novel Pegta-AKH is a notable exception, requiring more than a single point mutation. researchgate.net

The horse fly, Tabanus atratus, possesses two identified AKH peptides: an octapeptide (Tabat-AKH) and a decapeptide (Tabat-HoTH), with the latter being an extension of the former by two amino acids. nih.gov The presence of both an octapeptide and a decapeptide in a single dipteran species is an exception rather than the rule, as most dipteran species investigated primarily contain octapeptides. nih.govnih.gov The structural diversity of AKHs is more pronounced in the lower Diptera, while a majority of the more evolutionarily advanced cyclorraphan Brachycera produce the octapeptide Phote-HrTH. nih.gov

Phylogenetic studies comparing AKH sequences across various insect orders reveal that dipteran AKHs are generally order-specific, meaning they are not typically found in other insect orders. nih.govnih.gov This specificity underscores the distinct evolutionary trajectory of AKH signaling within the dipteran lineage.

Peptide NameSequenceOrganismFamilyOrder
Tabat-AKHpELTFTPGWamideTabanus atratusTabanidaeDiptera
Tabat-HoTHpELTFTPGWGYamideTabanus atratusTabanidaeDiptera
Glomo-AKHpQLTFTPGWamideGlossina morsitansGlossinidaeDiptera
Phote-HrTHpELTFSPDWamidePhormia terraenovaeCalliphoridaeDiptera
Pegta-AKHpELNFTPGWamidePegomya tabidaAnthomyiidaeDiptera

Evolutionary Divergence and Conservation of AKH Peptide Structure and Function

The adipokinetic hormone family exhibits both remarkable conservation and significant divergence in its peptide structure and function across the insect orders. The core sequence of AKH peptides is generally conserved, particularly the tryptophan residue at position 8, which is a characteristic feature of these hormones. researchgate.net The mature AKH peptides across different insect orders, including Diptera, often display a conserved motif of pQxxxxxxWamide. nih.gov

Despite this core conservation, the specific amino acid sequence of AKHs can vary considerably, leading to a wide diversity of peptides. These variations, often the result of point mutations, can influence the biological activity and receptor specificity of the hormone. researchgate.netnih.gov In Diptera, for example, the AKHs are primarily octapeptides, with the decapeptide found in Tabanus atratus being a notable exception. nih.gov This contrasts with other orders like Lepidoptera, where octa-, nona-, and decapeptides are all common.

Functionally, the primary role of AKH in mobilizing energy reserves from the fat body is evolutionarily conserved among insects. nih.gov This includes the mobilization of lipids, carbohydrates, and proline, depending on the specific insect species and its metabolic needs. researchgate.net However, the specific type of fuel mobilized can differ. For instance, in the tobacco hornworm moth, Manduca sexta, Manse-AKH acts as a lipid-mobilizing hormone in adults and regulates carbohydrate metabolism in larvae. frontiersin.org

The structural variations in AKH peptides can lead to differences in their potency and efficacy. Studies have shown that even single amino acid substitutions can significantly alter the ability of an AKH to activate its receptor. nih.gov This divergence in peptide structure allows for the fine-tuning of metabolic responses to suit the specific physiological demands and life histories of different insect species.

Co-evolutionary Dynamics of AKH Peptides and Their Cognate Receptors

The evolution of adipokinetic hormone peptides is intricately linked with the evolution of their G protein-coupled receptors (GPCRs), a classic example of ligand-receptor co-evolution. nih.govresearchgate.net The structural and functional integrity of the AKH signaling system depends on the precise interaction between the hormone and its receptor.

Phylogenetic analyses have revealed that AKH receptors are closely related to the receptors for corazonin (B39904) and gonadotropin-releasing hormone (GnRH), forming a large superfamily. nih.govnih.govresearchgate.net It is proposed that in the protostomian lineage, an ancestral GnRH-like receptor gene and its corresponding ligand gene duplicated and subsequently diversified, giving rise to the distinct corazonin and AKH signaling systems. nih.govresearchgate.net A further duplication of the AKH receptor and ligand genes in the arthropod lineage led to the three separate hormonal systems we see today: AKH, AKH/corazonin-related peptide (ACP), and corazonin. nih.govresearchgate.net

The specificity of the ligand-receptor interaction is crucial. Studies have shown that while some AKH receptors are promiscuous and can be activated by a range of different AKH peptides, others are highly selective for their endogenous ligand. nih.gov For example, the AKH receptor of the desert locust, Schistocerca gregaria, can be activated by AKHs from various other insects, whereas the mosquito AKH receptor shows a strong preference for its own ligand. nih.gov This selectivity is often determined by specific amino acid residues in both the peptide and the receptor. For instance, in dipteran AKH receptors, amino acid changes at positions 2 or 3 of the AKH peptide can dramatically reduce receptor activation. nih.gov

This co-evolutionary dynamic ensures that despite the diversification of AKH peptides, the signaling pathway remains effective. The structural changes in the peptide are mirrored by complementary changes in the receptor, maintaining the fidelity of the hormonal response. This intricate interplay is essential for the diverse physiological roles that AKH plays across the insect world.

Functional Pleiotropy and Adaptive Radiation of AKH Roles Across Insect Species

Adipokinetic hormones are prime examples of functional pleiotropy, where a single hormone is involved in regulating a multitude of physiological processes. While their primary and most conserved function is the mobilization of energy reserves, AKHs have been implicated in a wide array of other roles, demonstrating a remarkable adaptive radiation of their functions across different insect species. nih.govresearchgate.net

Beyond energy metabolism, AKHs are known to influence:

Locomotion: In some insects, AKHs are involved in stimulating and sustaining flight and other forms of movement. researchgate.net

Immune Response: Evidence suggests a role for AKHs in modulating the insect immune system. researchgate.net

Neuronal Signaling: AKHs can act as neuromodulators, influencing the activity of the nervous system. researchgate.net

Food Intake and Digestion: These hormones can play a part in regulating feeding behavior and digestive processes. researchgate.net

Anti-oxidative Defense: AKHs have been shown to be involved in protecting against oxidative stress. researchgate.net

Reproduction: The mobilization of energy by AKHs is critical for supporting the energetic demands of reproductive processes like egg production. researchgate.net

This functional diversification is a hallmark of adaptive radiation, an evolutionary process where organisms rapidly diversify from an ancestral species into a multitude of new forms to fill different ecological niches. byjus.comck12.orgwikipedia.org The evolution of diverse AKH functions can be seen as an adaptation to the varied lifestyles and physiological challenges faced by different insect species. For example, in insects that undertake long migratory flights, the role of AKH in sustained energy mobilization is paramount. In contrast, in species with different life histories, other functions of AKH may be more prominent.

The availability of new ecological opportunities, such as the colonization of new environments or changes in resource availability, can drive this adaptive radiation. byjus.comck12.org The pleiotropic nature of AKH allows for the evolution of novel functions by modifying existing signaling pathways, contributing to the remarkable evolutionary success and diversity of insects.

Evolutionary Relationships within the AKH/Corazonin/GnRH Peptide Superfamily

The adipokinetic hormone (AKH) family of peptides is part of a larger superfamily that also includes corazonin (CRZ) and the vertebrate gonadotropin-releasing hormone (GnRH). nih.govnih.gov Extensive research, including phylogenetic analyses and comparative genomics, has elucidated the deep evolutionary connections between these seemingly disparate signaling systems. nih.govresearchgate.netflemingcollege.ca

It is now widely accepted that the receptors for AKH, CRZ, and GnRH share a common evolutionary origin, dating back to the common ancestor of protostomes and deuterostomes, approximately 700 million years ago. nih.govresearchgate.net This suggests the existence of an ancestral GnRH-like signaling system in early bilaterian animals. researchgate.net

The evolutionary trajectory of this superfamily is thought to have involved a series of gene duplication and diversification events. In the protostomian lineage, which includes arthropods, an ancestral GnRH-like gene and its receptor are believed to have duplicated, leading to the emergence of the distinct AKH and CRZ signaling pathways. nih.govresearchgate.net Subsequently, within the arthropod lineage, the AKH system underwent further duplication, giving rise to the AKH/corazonin-related peptide (ACP) system, which is considered structurally intermediate between AKH and CRZ. nih.govresearchgate.net

This evolutionary model is a compelling example of how new hormonal signaling systems can arise and diversify from a common ancestral template. While GnRH in vertebrates is primarily known for its role in regulating reproduction, the homologous peptides in insects—AKH and CRZ—have evolved to primarily regulate metabolism and stress responses. researchgate.netnih.gov This functional divergence highlights how the roles of these peptides have been shaped by the different evolutionary pressures faced by vertebrates and insects.

The discovery of both GnRH and CRZ signaling systems in the invertebrate chordate Branchiostoma provides further evidence for the ancient origins of this superfamily and offers a valuable model for understanding the evolution of their physiological roles. nih.gov

Advanced Research Methodologies and Future Directions in Taa Akh Studies

Molecular Biology Techniques for Gene Characterization and Expression

Modern molecular biology provides a powerful toolkit for dissecting the genetic underpinnings of Taa-AKH. Techniques such as cDNA cloning are fundamental for isolating the gene that encodes the Taa-AKH preprohormone. nih.gov This process allows for the determination of the complete amino acid sequence of the precursor protein, which includes the signal peptide, the mature Taa-AKH peptide, and any associated peptides. nih.gov

Once the gene is identified, quantitative polymerase chain reaction (qPCR) can be employed to analyze its expression levels in different tissues and under various physiological conditions. nih.govmdpi.com For instance, qPCR can reveal whether the Taa-AKH gene is upregulated during periods of high energy demand, such as flight. This technique offers high sensitivity and specificity for quantifying mRNA transcripts, providing valuable insights into the regulatory mechanisms governing Taa-AKH production. nih.govmdpi.com

Table 1: Key Molecular Biology Techniques in Taa-AKH Research

TechniqueApplication in Taa-AKH StudiesExpected Insights
cDNA Cloning Isolation and sequencing of the Taa-AKH gene. nih.govDetermination of the preprohormone structure, including the mature peptide and associated peptides. nih.gov
Quantitative PCR (qPCR) Measurement of Taa-AKH gene expression levels. nih.govmdpi.comUnderstanding the regulation of Taa-AKH synthesis in response to physiological cues. nih.govmdpi.com

Advanced Chromatographic and Spectrometric Methods for Neuropeptide Profiling and Quantification

The identification and quantification of neuropeptides like Taa-AKH from complex biological samples have been revolutionized by advanced analytical techniques. High-performance liquid chromatography (HPLC) is a cornerstone for the separation and purification of Taa-AKH from crude extracts of the corpus cardiacum, the primary synthesis and release site of this hormone. nih.govpnas.org

Coupling HPLC with mass spectrometry (MS), particularly techniques like fast atom bombardment mass spectrometry (FAB-MS) or more modern methods like electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS), allows for the precise determination of the peptide's mass and sequence. nih.govpnas.orgnih.govresearchgate.net Tandem mass spectrometry (MS/MS) can further provide detailed structural information by fragmenting the peptide and analyzing the resulting ions. nih.gov These "peptidomics" approaches enable the comprehensive profiling of neuropeptides in a given tissue, potentially uncovering novel AKH-related peptides or post-translational modifications. nih.govnih.gov Mass spectrometry imaging (MSI) is an emerging technique that allows for the visualization of the spatial distribution of neuropeptides directly in tissue sections, offering a unique view of their localization within the neuroendocrine system. nih.govacs.orgresearchgate.net

Immunocytochemical and Confocal Microscopy Approaches for Precise Localization

To understand the function of Taa-AKH, it is crucial to know where it is produced, stored, and released. Immunocytochemistry (ICC) is a powerful technique that utilizes antibodies specific to Taa-AKH to visualize its location within the insect's nervous and neuroendocrine systems. iastate.eduiastate.edunih.govnih.gov By tagging these antibodies with fluorescent markers, researchers can use confocal microscopy to generate high-resolution, three-dimensional images of the Taa-AKH-containing neurons and their projections. iastate.eduiastate.edu

This approach can precisely map the neuronal pathways of Taa-AKH, from the cell bodies in the brain to the axon terminals in the corpus cardiacum and potentially other release sites. iastate.eduiastate.eduwur.nl Such detailed anatomical information is vital for formulating hypotheses about the hormone's physiological roles and its interactions with other signaling molecules. nih.govwur.nl

In Vitro Functional Bioassays for Peptide Activity and Receptor Activation

Determining the biological activity of Taa-AKH and identifying its receptor requires the use of functional bioassays. fyonibio.com These assays can range from in vivo injections into model insects to monitor changes in hemolymph metabolites like lipids and carbohydrates, to more controlled in vitro preparations. nih.govresearchgate.netresearchgate.net

A key in vitro method involves the use of cell lines that have been engineered to express the putative Taa-AKH receptor. nih.govnih.gov When synthetic Taa-AKH is applied to these cells, receptor activation can be measured by monitoring downstream signaling events, such as changes in intracellular calcium levels or the production of second messengers like cyclic AMP. nih.gov These assays are not only crucial for confirming the identity of the Taa-AKH receptor but also for characterizing the dose-response relationship and the specificity of the ligand-receptor interaction. fyonibio.comnih.gov

Genetic Engineering and Targeted Mutagenesis in Model Organisms for Functional Validation

While direct genetic manipulation of Tabanus atratus is currently challenging, the function of AKH signaling can be extensively studied using genetically tractable model organisms like the fruit fly, Drosophila melanogaster. nih.gov Techniques such as RNA interference (RNAi) can be used to knock down the expression of the AKH gene or its receptor, allowing researchers to observe the resulting phenotype. nih.gov

More precise genetic modifications can be achieved using targeted mutagenesis tools like CRISPR/Cas9 or TALENs. nih.govnih.govmdpi.comresearchgate.net These technologies allow for the creation of specific mutations in the AKH gene or its receptor, such as deletions or point mutations, to study their impact on metabolism, stress resistance, and behavior. nih.govresearchgate.net The ability to create "knockout" or "knock-in" models provides the most definitive evidence for the physiological roles of the AKH signaling system. nih.govmdpi.com

Table 2: Genetic Engineering Techniques in AKH Research

TechniqueDescriptionApplication in AKH Functional Studies
RNA interference (RNAi) Silencing of gene expression by introducing double-stranded RNA. nih.govInvestigating the effects of reduced AKH or AKH receptor levels. nih.gov
CRISPR/Cas9 A powerful gene-editing tool for creating precise mutations. mdpi.comresearchgate.netGenerating null mutants to definitively determine the function of the AKH system. nih.gov
TALENs Another gene-editing tool for targeted mutagenesis. nih.govCreating specific genetic alterations to study structure-function relationships of the AKH peptide and its receptor. nih.gov

Computational and Structural Biology for Receptor-Ligand Modeling and Interaction Prediction

Understanding the three-dimensional structure of the Taa-AKH receptor and how the hormone binds to it is a key goal in AKH research. While experimental determination of membrane protein structures is challenging, computational and structural biology offer powerful predictive methods. bayer.comillinois.eduasbmb.org

Homology modeling can be used to build a three-dimensional model of the Taa-AKH receptor based on the known structures of related G protein-coupled receptors (GPCRs). nih.govdoaj.org Molecular docking simulations can then be performed to predict the binding pose of Taa-AKH within the receptor's binding pocket. bayer.com These computational approaches can identify key amino acid residues involved in the interaction, which can then be validated experimentally through site-directed mutagenesis. doaj.org This synergy between computational prediction and experimental validation is a powerful strategy for elucidating the molecular basis of Taa-AKH receptor activation. bayer.comillinois.edu

Emerging Research Avenues and Unanswered Questions in Tabanus atratus AKH Biology

Despite the advances in our understanding of AKH signaling, many questions regarding Taa-AKH remain. Future research will likely focus on several key areas:

Identification and characterization of the Taa-AKH receptor: The definitive identification and functional characterization of the authentic Taa-AKH receptor in Tabanus atratus is a primary objective.

Elucidation of downstream signaling pathways: Beyond receptor activation, the specific intracellular signaling cascades triggered by Taa-AKH in its target tissues are not fully understood.

Broader physiological roles: While the role of AKH in energy mobilization is well-established, its potential involvement in other physiological processes in Tabanus atratus, such as stress responses, reproduction, and longevity, warrants investigation. nih.gov

Regulation of Taa-AKH release: The specific neural and hormonal signals that control the synthesis and release of Taa-AKH from the corpus cardiacum need to be identified.

Ecological significance: How does Taa-AKH signaling contribute to the unique life history and ecological adaptations of the black horse fly?

Answering these questions will require an integrative approach, combining the advanced methodologies described above to build a comprehensive picture of Taa-AKH biology, from gene to organismal function.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.